

# The Pharmacological Profile of a Selective GPR55 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR55 agonist 3 |           |
| Cat. No.:            | B12367720       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for the specific compound "GPR55 agonist 3" (also known as Compound 26) is limited. This guide therefore provides a representative pharmacological profile of a selective GPR55 agonist, drawing upon data from well-characterized selective agonists such as ML184 and O-1602 to illustrate the expected properties and activities.

#### Introduction

The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including neuropathic and inflammatory pain, metabolic disorders, and cancer.[1][2] Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile and signaling cascade.[1][2] Selective agonists of GPR55 are crucial tools for elucidating its physiological and pathophysiological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of a representative selective GPR55 agonist, including its binding and functional characteristics, signaling pathways, and the experimental methodologies used for its characterization.

# **Pharmacological Profile**

The pharmacological profile of a selective GPR55 agonist is defined by its binding affinity, potency in functional assays, and its selectivity over other related receptors.



#### **In Vitro Potency**

The potency of a GPR55 agonist is typically determined through various functional assays that measure the cellular response to receptor activation. While specific data for "GPR55 agonist 3" (Compound 26) is sparse, it has been reported to be a potent GPR55 agonist. For the purpose of this guide, we present data from other well-characterized selective GPR55 agonists to provide a comparative context.

| Compound                         | Assay               | Species | EC50 (nM) | Reference |
|----------------------------------|---------------------|---------|-----------|-----------|
| GPR55 agonist 3<br>(Compound 26) | GPR55<br>Activation | Human   | 0.239     | [3]       |
| GPR55<br>Activation              | Rat                 | 1.76    |           |           |
| β-arrestin<br>Recruitment        | Human               | 6.2     | _         |           |
| ML184                            | GPR55<br>Activation | -       | 250       | _         |
| O-1602                           | GPR55<br>Activation | -       | 13        | _         |

### **Selectivity**

A critical aspect of a GPR55 agonist's pharmacological profile is its selectivity, particularly against the classical cannabinoid receptors CB1 and CB2, and other related G protein-coupled receptors like GPR35. High selectivity ensures that the observed biological effects are mediated through GPR55, minimizing off-target effects.



| Compound | Receptor              | Potency/Selectivity | Reference |
|----------|-----------------------|---------------------|-----------|
| ML184    | GPR55                 | EC50 = 250 nM       |           |
| GPR35    | >100-fold selectivity |                     | -         |
| CB1      | >100-fold selectivity | _                   |           |
| CB2      | >100-fold selectivity | _                   |           |
| O-1602   | GPR55                 | EC50 = 13 nM        |           |
| CB1      | EC50 > 30,000 nM      |                     | -         |
| CB2      | EC50 > 30,000 nM      | _                   |           |

## **Signaling Pathways**

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. Unlike CB1 and CB2 receptors, which primarily couple to Gi/o proteins, GPR55 is known to couple to Gq, G12, and G13 proteins. This leads to the activation of downstream effector pathways, including the RhoA/ROCK pathway, phospholipase C (PLC), and subsequent mobilization of intracellular calcium, as well as the activation of the extracellular signal-regulated kinase (ERK) pathway.

#### **GPR55 Agonist-Induced Signaling Cascade**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GPR55, a putative cannabinoid receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile of a Selective GPR55
  Agonist: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12367720#gpr55-agonist-3-pharmacological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com